Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate
Overview
Description
Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
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Mechanism of Action
- The compound’s primary targets are not explicitly mentioned in the available literature. However, it belongs to the indole derivative family, which has diverse biological activities .
- We can infer that it likely affects cellular processes due to its cytotoxic potential against leukemia cell lines .
- However, indole derivatives are promising candidates for cancer therapy, given their natural abundance and known pharmacological activity .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biological Activity
Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate (CAS Number: 1261079-75-7) is a spirocyclic compound that integrates an indole and a pyrrolidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 336.4 g/mol. Its unique spirocyclic structure contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects on cancer cells while showing minimal toxicity to non-cancerous cells.
Case Study : A recent study found that this compound effectively inhibited the growth of A549 lung cancer cells with an IC50 value of 10.5 µg/mL. The mechanism involved the activation of apoptosis pathways, leading to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic markers .
2. Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various pathogens. It exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 0.98 |
Escherichia coli | 5.0 |
Pseudomonas aeruginosa | 7.5 |
This antimicrobial activity suggests potential applications in treating bacterial infections .
3. Anti-inflammatory Activity
Preliminary studies indicate that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro.
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Binding : Its structural features allow it to bind effectively to receptors associated with cell growth and apoptosis.
Properties
IUPAC Name |
methyl 1'-benzyl-2-oxospiro[1H-indole-3,5'-pyrrolidine]-3'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-25-18(23)15-11-20(16-9-5-6-10-17(16)21-19(20)24)22(13-15)12-14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHUKCPBBFCJFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C3=CC=CC=C3NC2=O)N(C1)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601111410 | |
Record name | Spiro[3H-indole-3,2′-pyrrolidine]-4′-carboxylic acid, 1,2-dihydro-2-oxo-1′-(phenylmethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601111410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261079-75-7 | |
Record name | Spiro[3H-indole-3,2′-pyrrolidine]-4′-carboxylic acid, 1,2-dihydro-2-oxo-1′-(phenylmethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3H-indole-3,2′-pyrrolidine]-4′-carboxylic acid, 1,2-dihydro-2-oxo-1′-(phenylmethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601111410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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